molecular formula C24H25N5O2 B2594548 N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide CAS No. 899995-88-1

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide

Cat. No.: B2594548
CAS No.: 899995-88-1
M. Wt: 415.497
InChI Key: TZYFBQCPPFIBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide is a synthetic pyrazolo[3,4-d]pyrimidine derivative characterized by a tert-butyl substituent at the N1 position and a 3,3-diphenylpropanamide moiety at the C5 position. The pyrazolo[3,4-d]pyrimidine core is a bicyclic heterocycle with structural similarities to purines, making it a scaffold of interest in medicinal chemistry for targeting enzymes like kinases or antifolate pathways .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-24(2,3)29-22-20(15-26-29)23(31)28(16-25-22)27-21(30)14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,15-16,19H,14H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYFBQCPPFIBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the preparation may start with the reaction of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core.

Chemical Reactions Analysis

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure and Substituent Variations

The compound is compared to structurally related pyrazolo[3,4-d]pyrimidines and heterocyclic analogues (Table 1):

Table 1: Structural and Functional Comparison of Analogues

Compound Name Core Structure Key Substituents Molecular Weight LogP* Reported Activity Source
Target Compound Pyrazolo[3,4-d]pyrimidine N1: tert-butyl; C5: diphenylpropanamide 490.54† ~4.2 Antitumor (hypothesized)
LY231514 (Pemetrexed) Pyrrolo[2,3-d]pyrimidine Glutamic acid derivative 427.40 -1.5 Anticancer (FDA-approved)
5a () Pyrazolo[3,4-d]pyrimidine N1: phenyl; C5: dimethylaminobenzylidene 482.52 ~3.8 Antiproliferative
BG14846 () Pyrazolo[3,4-d]pyrimidine C5: 4-nitrophenyl acetamide 370.36 ~2.5 Undisclosed
N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide Benzothiazole C2: diphenylpropanamide 372.44 ~4.0 Kinase inhibition (hypothetical)

*LogP estimated using Crippen’s method. †Calculated using PubChem tools.

Biological Activity

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of oncology and enzymatic inhibition.

Structural Characteristics

The compound's structure includes:

  • Pyrazolo Ring : A fused heterocyclic structure that enhances biological activity.
  • Amide Functional Group : Contributes to its interaction with various biological targets.
  • Diphenylpropanamide Moiety : Increases lipophilicity and potential binding affinity.

The molecular formula is C19H22N4OC_{19}H_{22}N_4O, with a molecular weight of approximately 342.41 g/mol.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes:

  • Cyclin-dependent Kinases (CDKs) : These are crucial for cell cycle regulation. The compound acts as a competitive inhibitor by binding to the active site of CDKs, thereby preventing substrate interaction and halting cell cycle progression.
  • Phosphodiesterases (PDEs) : It shows promise in inhibiting PDEs, which play roles in various signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides and subsequent effects on cellular functions.

Anticancer Properties

Research indicates that this compound may possess anticancer properties:

  • Cell Proliferation Inhibition : Studies have shown that it can significantly reduce the proliferation of cancer cell lines by inducing apoptosis and inhibiting key survival pathways .
  • Synergistic Effects : When combined with conventional chemotherapy agents, it may enhance therapeutic efficacy against certain types of tumors.

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : Strong interaction with target enzymes and receptors due to its structural features.
  • Signal Transduction Modulation : Altering pathways involved in cell growth and survival.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Case Studies

StudyFindings
Study on CDK InhibitionDemonstrated effective inhibition of CDK2 activity leading to reduced cancer cell viability (PubMed ID: 28988624)
Antitumor ActivityShowed significant tumor growth reduction in xenograft models when administered alongside standard chemotherapy (NCBI)
Enzyme Interaction StudiesUtilized X-ray crystallography to elucidate binding interactions with PDEs and CDKs (Smolecule)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.